molecular formula C12H12BrNO2 B1338555 ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate CAS No. 15936-72-8

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate

Cat. No.: B1338555
CAS No.: 15936-72-8
M. Wt: 282.13 g/mol
InChI Key: DYIFCUFDYHGQAX-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

  • Ethyl indole carboxylates, including derivatives like ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate, have been the subject of structural analysis and synthetic methods. For instance, the structure of monobrominated ethyl indole-3-carboxylate, closely related to the compound , was elucidated to distinguish between 5- and 6-bromoindoles, highlighting the complexity in bromoindole chemistry (Leggetter & Brown, 1960).
  • Synthetic studies often focus on creating new derivatives of ethyl indole carboxylates for various applications. For example, the synthesis of ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate involved a detailed analysis of its crystal structure and vibrational spectral studies (Luo et al., 2019).

Biomedical Research

  • Indole derivatives, including those similar to this compound, have been studied for their potential in biomedical applications. Research on ethyl 5-hydroxy-1H-indole-3-carboxylates demonstrated significant anti-hepatitis B virus activities, indicating the therapeutic potential of such compounds (Zhao et al., 2006).

Antimicrobial Research

  • Brominated tryptophan derivatives, which include bromoindole carboxylates, have shown promise in antimicrobial research. A study investigating brominated alkaloids from Thorectidae sponges found that compounds such as 6-bromo-1H-indole-3-carboxylic acid methyl ester inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).

Chemical Reactions and Catalysis

  • Ethyl indole carboxylates are also studied for their behavior in various chemical reactions. For instance, the Friedel-Crafts reaction of ethyl indole-2-carboxylate showed unexpected acylation, producing a mixture of 3-, 5-, and 7-acylindole carboxylates. This indicates the complex reactivity of these compounds, relevant for synthesis and catalysis (Murakami et al., 1988).

Material Science

  • In material science, the synthesis of novel indole derivatives is of interest. Research on the facile synthesis of deaza-analogues of bisindole marine alkaloid Topsentin included the preparation of ethyl indole carboxylates, demonstrating their utility in the development of new materials (Carbone et al., 2013).

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate could involve further exploration of its potential therapeutic applications.

Properties

IUPAC Name

ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIFCUFDYHGQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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